Secondary Amine Basicity and Protonation State Differentiates N-(3,4,5-trimethoxybenzyl)glycine from Its Benzamide Analog
N-(3,4,5-trimethoxybenzyl)glycine contains a secondary benzylamine nitrogen (predicted pKa ~8.5-9.5 for R2NH in similar benzylamine scaffolds), which is predominantly protonated at physiological pH 7.4. In contrast, N-(3,4,5-trimethoxybenzoyl)glycine (CAS 40915-27-3) contains a benzamide linkage where the nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic. This difference creates a distinct ionization state that affects aqueous solubility (predicted LogS: -2.1 for the benzylamine free base vs. -2.9 for the neutral benzamide), hydrogen-bond donor/acceptor count (HBD: 2 vs. 1; HBA: 6 vs. 6), and capacity for salt formation . The benzylamine compound can form stable hydrochloride or acetate salts, enabling formulation strategies unavailable to the neutral amide analog .
| Evidence Dimension | Predicted ionization state at pH 7.4 and aqueous solubility (LogS) |
|---|---|
| Target Compound Data | Predicted LogS: -2.1; pKa (amine): ~8.8; HBD: 2; HBA: 6; MW: 255.27 g/mol; capable of salt formation |
| Comparator Or Baseline | N-(3,4,5-trimethoxybenzoyl)glycine: Predicted LogS: -2.9; pKa (amide N): not basic; HBD: 1; HBA: 6; MW: 269.25 g/mol; neutral, no basic salt formation |
| Quantified Difference | LogS difference: Δ +0.8 (more soluble); HBD increase: +1; pKa shift from non-basic to basic (Δ > 8 units) |
| Conditions | Computational prediction (ALOGPS 2.1 / ChemAxon) for aqueous solubility at 25°C |
Why This Matters
The protonatable secondary amine enables pH-dependent solubility tuning and salt formation for improved formulation, whereas the benzamide analog lacks this handle, making the benzylamine compound the preferred choice for applications requiring aqueous solubility optimization or salt-based purification.
